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Get Quote

The table below summarizes the core information available for J Acid Urea and the key AdoMet-related

compound found in the search results.

Compound CAS Number Primary Function / Activity Key Experimental Findings

| J Acid Urea (AMI-1) [1] | 134-47-4 [1] | Selective protein arginine methyltransferase (PRMT) inhibitor

with anti-inflammatory activity [1]. | - Inhibits yeast Hmt1p and human PRMT1 with IC50 of 3.0 µM and

8.8 µM, respectively [1].

Reduces sarcoma cell (S180, U2OS) survival in vitro; induces apoptosis [1].

In a mouse xenograft model, intratumoral injection (0.5 mg, 7 days) reduced tumor weight and
modulated methylation markers [1]. | | S-adenosyl-L-methionine (AdoMet) [2] [3] | Not explicitly

listed | Essential biological methyl donor for various methyltransferases (MTases); precursor for
quorum-sensing molecules in bacteria [2] [3]. | - Engineered methionine adenosyltransferases (MATs)

can generate double-modified AdoMet analogues (DM-AdoMets) using methionine and ATP
analogues [2].

These DM-AdoMets show potential for selective targeting by specific MTases, useful for orthogonal
biomolecular labeling in complex mixtures [2]. |

Detailed Experimental Data and Protocols

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s546441?utm_src=pdf-body
https://www.smolecule.com/products/s546441?utm_src=pdf-interest
https://www.invivochem.com/urea-j-acid.html
https://www.invivochem.com/urea-j-acid.html
https://www.invivochem.com/urea-j-acid.html
https://www.invivochem.com/urea-j-acid.html
https://www.invivochem.com/urea-j-acid.html
https://www.invivochem.com/urea-j-acid.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10100234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4007306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10100234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4007306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10100234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10100234/
https://www.smolecule.com/products/s546441?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


For researchers looking to replicate or build upon these findings, here is a more detailed breakdown of the

experimental data.

J Acid Urea (AMI-1) Experimental Protocols

The biological activity data for J Acid Urea is primarily derived from the following assay protocols [1]:

In Vitro Cell Viability Assay
Cell Types: S180 cells (sarcoma), U2OS cells (osteosarcoma) [1].
Procedure: Cells were treated with J Acid Urea at concentrations of 0.6 mM, 1.2 mM, and 2.4

mM. Cell viability was assessed after 48, 72, and 96 hours of incubation. The results
demonstrated a time- and dose-dependent reduction in cell survival [1].

In Vitro Apoptosis Analysis
Cell Types: S180 cells [1].

Procedure: Cells were treated with 1.2 mM and 2.4 mM of J Acid Urea. After 48 and 72 hours,
the percentage of cells undergoing apoptosis was measured, showing a significant increase

compared to controls [1].
In Vivo Animal Model

Model: 6-7 week old male Kunming mice with S180 cell xenografts [1].
Dosage/Administration: 0.5 mg of J Acid Urea was administered via intratumoral injection

daily for 7 days [1].
Results: The treatment led to a measurable reduction in tumor weight. Further analysis

showed downregulation of PRMT5 and reduced levels of specific methylation marks
(H4R3me2s and H3R8me2s) in the tumor tissue [1].

AdoMet and Analogue Experimental Focus

Recent research, as highlighted in the search results, focuses less on direct inhibitors and more on

engineering the enzymes that create and utilize AdoMet. The key experimental approach involves [2]:

Generation of Double-Modified AdoMet Analogues (DM-AdoMets): Using an engineered

methionine adenosyltransferase (MAT) from Methanocaldococcus jannaschii (PC-MjMAT) to produce
unique AdoMet analogues. This is achieved by providing the enzyme with non-natural methionine

analogues (e.g., ortho-nitrobenzyl-dl-homocysteine) in combination with modified ATP analogues
(e.g., N6-benzyl-ATP) [2].

Objective: The goal is to create cofactors that are only recognized by a specific, targeted
methyltransferase (MTase) within a complex cellular mixture. This strategy aims to enable selective
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biomolecular labeling without off-target effects, addressing the challenge of the hundreds of different

MTases present in cells [2].

Research Context and Pathways

To better understand the relationship between these compounds, the following diagram outlines their roles in

biological signaling and inhibition pathways.
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Key Research Implications

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10100234/
https://www.smolecule.com/products/s546441?utm_src=pdf-body-img
https://www.smolecule.com/products/s546441?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


J Acid Urea (AMI-1) serves as a direct inhibitor of PRMT enzymes, making it a tool for studying

methylation and a candidate for oncology research, particularly given its observed pro-apoptotic
effects in sarcoma models [1].

The research on AdoMet analogues represents a pro-active engineering approach. Instead of
blocking the enzyme, it aims to "hijack" the methylation system by providing alternative cofactors.

This strategy is promising for developing highly specific diagnostic tools and treatments with
potentially fewer off-target effects [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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